N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide
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Description
“N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide” is a chemical compound with the molecular formula C8H14N4O6 . It has a molecular weight of 262.22 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of an oxolan ring, which is a type of oxygen-containing heterocycle, attached to a carbamoylamino group .Scientific Research Applications
Biological Effects and Toxicology of Similar Compounds
Research on similar compounds, such as acetamide and formamide derivatives, offers insights into the biological and toxicological effects these substances may have. Kennedy (2001) reviewed the biological consequences of exposure to acetamide, formamide, and their derivatives, highlighting their commercial importance and the variation in biological responses among these chemicals. This indicates that compounds like the one might also have significant biological activities or consequences, warranting further study into their effects and potential applications in toxicology or pharmacology (Kennedy, 2001).
Degradation and Environmental Toxicology
The study by Qutob et al. (2022) on the advanced oxidation processes (AOPs) used to degrade acetaminophen highlights the generation of by-products like hydroquinone, acetamide, and formamide, which share structural similarities with the compound . This suggests potential research applications in environmental toxicology, especially regarding the degradation pathways of pharmaceuticals and their environmental impact (Qutob et al., 2022).
Antifibrinolytic Therapy
Tranexamic acid, another compound reviewed in the literature, is used for its antifibrinolytic properties in various bleeding conditions. While structurally distinct, the research underscores the importance of understanding the biochemical interactions and therapeutic applications of compounds with specific functional groups, suggesting a potential area of investigation for the targeted compound in hemostasis or related medical conditions (McCormack, 2012).
Antimicrobial Potential of Chitosan
Chitosan's antimicrobial potential, as discussed by Raafat and Sahl (2009), is rooted in its unique chemical structure, which includes reactive amino groups. This points to the possibility of the compound , given its specified functional groups, being researched for antimicrobial applications or as a structural component in biopolymeric materials with health-related benefits (Raafat & Sahl, 2009).
properties
IUPAC Name |
N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O6/c9-7(10-2-14)12-8(17)11-6-5(16)4(15)3(1-13)18-6/h2-6,13,15-16H,1H2,(H4,9,10,11,12,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSAIGPSXJMERX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)NC(=O)NC(=NC=O)N)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50983697 |
Source
|
Record name | N-{Hydroxy[N'-(hydroxymethylidene)carbamimidamido]methylidene}pentofuranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50983697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide | |
CAS RN |
65126-88-7 |
Source
|
Record name | NSC279851 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-{Hydroxy[N'-(hydroxymethylidene)carbamimidamido]methylidene}pentofuranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50983697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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